3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide
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Overview
Description
3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide is a complex organic compound with the molecular formula C16H13FN4O4. This compound is notable for its unique structure, which includes a fluorine atom, a methoxy group, and a nitro group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide typically involves multiple steps. One common method includes the condensation of 3-fluorobenzoyl chloride with 2-hydrazinyl-2-oxoethyl methoxy-5-nitrobenzylidene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives with additional oxygen-containing functional groups.
Substitution: Compounds with substituted functional groups in place of the fluorine atom.
Scientific Research Applications
3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity for certain targets, while the nitro and methoxy groups contribute to its overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide
- 4-fluoro-N-{2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide
- 4-chloro-N-{2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide
Uniqueness
3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of a fluorine atom, methoxy group, and nitro group in the same molecule is relatively rare, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H15FN4O5 |
---|---|
Molecular Weight |
374.32 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H15FN4O5/c1-27-15-6-5-14(22(25)26)8-12(15)9-20-21-16(23)10-19-17(24)11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+ |
InChI Key |
ZZYHEWDRAJIITC-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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